![molecular formula C13H16Cl6 B14355957 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene CAS No. 91820-76-7](/img/structure/B14355957.png)
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclic heptene structure. This is followed by the introduction of hexyl and chlorine groups through a series of substitution reactions. Industrial production methods often utilize high-pressure and high-temperature conditions to ensure the complete chlorination of the compound.
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form strong bonds with other molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is unique due to its high chlorine content and bicyclic structure. Similar compounds include:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but includes bromine atoms.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid:
These comparisons highlight the unique properties of this compound, particularly its stability and resistance to degradation.
Properties
CAS No. |
91820-76-7 |
|---|---|
Molecular Formula |
C13H16Cl6 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H16Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,2-7H2,1H3 |
InChI Key |
RZAOJYTZXFLFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


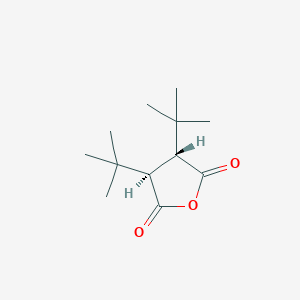
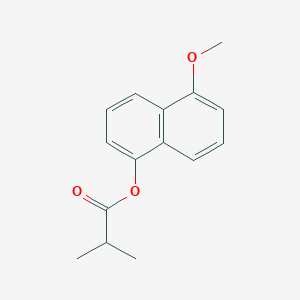
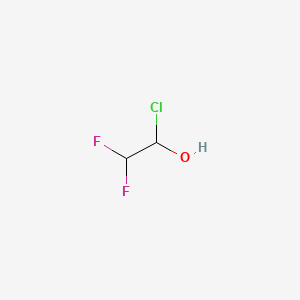
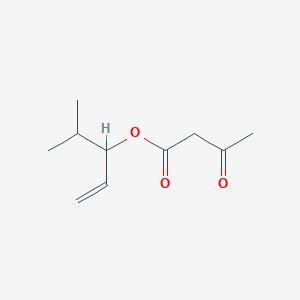
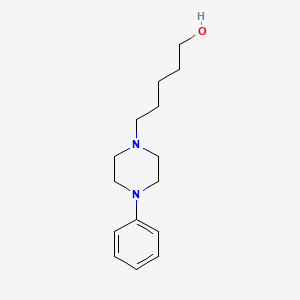
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
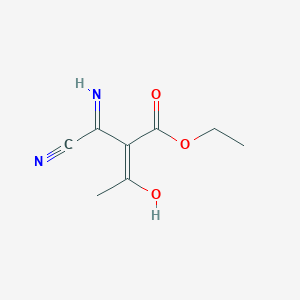
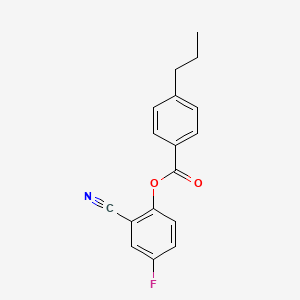

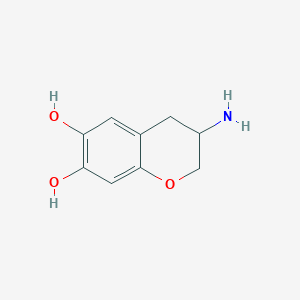
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
